molecular formula C13H16O5 B12545308 (2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid CAS No. 848828-45-5

(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid

Cat. No.: B12545308
CAS No.: 848828-45-5
M. Wt: 252.26 g/mol
InChI Key: SXSNZKYSOUASKN-LBPRGKRZSA-N
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Description

(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyloxy group and a benzyloxy group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid typically involves the esterification of (2S)-2-hydroxy-4-(benzyloxy)butanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compounds. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted butanoic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The benzyloxy group can interact with aromatic receptors or enzymes, influencing their activity and function. The overall effect of the compound depends on its specific interactions with biological molecules and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Hydroxy-4-(benzyloxy)butanoic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.

    (2S)-2-(Acetyloxy)-4-hydroxybutanoic acid: Lacks the benzyloxy group, affecting its interaction with aromatic receptors.

    (2S)-2-(Acetyloxy)-4-(methoxy)butanoic acid: Contains a methoxy group instead of a benzyloxy group, altering its chemical and biological properties.

Uniqueness

(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid is unique due to the presence of both acetyloxy and benzyloxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

848828-45-5

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

(2S)-2-acetyloxy-4-phenylmethoxybutanoic acid

InChI

InChI=1S/C13H16O5/c1-10(14)18-12(13(15)16)7-8-17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,16)/t12-/m0/s1

InChI Key

SXSNZKYSOUASKN-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)O[C@@H](CCOCC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(=O)OC(CCOCC1=CC=CC=C1)C(=O)O

Origin of Product

United States

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